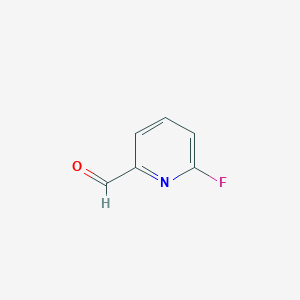

2-Fluoro-6-formylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO/c7-6-3-1-2-5(4-9)8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENWRHPVXMPQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442317 | |

| Record name | 2-Fluoro-6-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208110-81-0 | |

| Record name | 2-Fluoro-6-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoropyridine-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-formylpyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-formylpyridine, also known by its IUPAC name 6-fluoropyridine-2-carbaldehyde, is a fluorinated heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, arising from the presence of a fluorine atom and an aldehyde group on the pyridine ring, make it a valuable building block for the development of novel therapeutic agents and other functional molecules.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identifiers

The structural representation and key identifiers of this compound are fundamental for its unambiguous identification and use in chemical databases and literature.

| Identifier | Value |

| IUPAC Name | 6-fluoropyridine-2-carbaldehyde[2] |

| CAS Number | 208110-81-0[2] |

| Molecular Formula | C₆H₄FNO[2] |

| SMILES | O=Cc1cccc(F)n1 |

| InChI Key | HENWRHPVXMPQNF-UHFFFAOYSA-N[2] |

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for this compound are not widely published.

| Property | Value | Source |

| Molecular Weight | 125.10 g/mol | PubChem[2] |

| Appearance | Colorless to pale yellow liquid (predicted) | --- |

| Boiling Point | 192.4 ± 20.0 °C (predicted) | Fluoromart[1] |

| Density | 1.269 ± 0.06 g/cm³ (predicted) | Fluoromart[1] |

| Melting Point | Not available | --- |

| Solubility | Not available | --- |

Synthesis

The primary synthetic route to this compound involves the oxidation of its precursor, 2-fluoro-6-methylpyridine.

Experimental Protocol: Oxidation of 2-Fluoro-6-methylpyridine

General Procedure:

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-6-methylpyridine in a solvent like toluene.

-

Reagent Addition: Add a stoichiometric amount of selenium dioxide to the solution.

-

Reaction: Heat the mixture to reflux and maintain the temperature for a period sufficient to ensure complete conversion, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The selenium byproduct can be removed by filtration.

-

Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

It is crucial to perform this reaction in a well-ventilated fume hood due to the toxicity of selenium compounds.

Caption: Oxidation of 2-fluoro-6-methylpyridine to this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of structurally similar compounds, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring, and a downfield singlet for the aldehyde proton. The coupling patterns will be influenced by the fluorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display six distinct signals: five for the pyridine ring carbons and one for the carbonyl carbon of the aldehyde group, which is expected to be the most downfield signal. The carbon atoms bonded to or in proximity to the fluorine atom will exhibit C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1700-1730 cm⁻¹. Other characteristic peaks will include C-H stretching of the aromatic ring and the C-F stretching vibration.

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 125. The fragmentation pattern would likely involve the loss of the formyl group (-CHO) and potentially the fluorine atom.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of more complex molecules with potential biological activity.

-

Pharmaceuticals: It is utilized in the synthesis of fluoroheterocyclic aldoximes, which have been investigated as therapeutic agents for treating anti-cholinesterase poisoning.[1] The introduction of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates.[3]

-

Agrochemicals: Similar fluorinated pyridine derivatives are important components in the development of modern pesticides and herbicides.

-

Proteomics Research: It is also listed as a specialty product for applications in proteomics research, although specific methodologies are not detailed in the available literature.[1]

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to avoid breathing in dust, fumes, gas, mist, vapors, or spray. Operations should be conducted in a well-ventilated area or outdoors. It should be kept away from heat, sparks, open flames, and hot surfaces. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Logical Relationship of Properties

Caption: Interrelationship of this compound's properties and applications.

References

2-Fluoro-6-formylpyridine CAS number 208110-81-0

An In-depth Technical Guide to 2-Fluoro-6-formylpyridine (CAS: 208110-81-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 6-fluoropicolinaldehyde, is a fluorinated heterocyclic aldehyde of significant interest in medicinal chemistry and agrochemical research. The presence of both a fluorine atom and an aldehyde functional group on the pyridine ring imparts unique reactivity and makes it a valuable synthetic intermediate. The electron-withdrawing nature of the fluorine atom can influence the basicity of the pyridine nitrogen and the reactivity of the ring, while the aldehyde group serves as a versatile handle for a wide range of chemical transformations. This document provides a comprehensive technical overview of its properties, synthesis, spectral characteristics, reactivity, and handling.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational predictions and information from chemical suppliers. Experimental values are not widely published.

| Property | Value | Source(s) |

| CAS Number | 208110-81-0 | [1][2] |

| Molecular Formula | C₆H₄FNO | [3][4] |

| Molecular Weight | 125.10 g/mol | [4] |

| Appearance | Colorless to yellow to brown solid or liquid | [2] |

| Boiling Point | 192.4 ± 20.0 °C (Predicted) | |

| Density | 1.269 ± 0.06 g/cm³ (Predicted) | |

| Flash Point | 70 °C | [1] |

| InChI Key | HENWRHPVXMPQNF-UHFFFAOYSA-N | [2][4] |

| Storage Temperature | 2-8 °C, Sealed in dry conditions | [2] |

Synthesis

While specific peer-reviewed syntheses for this compound are not abundant in the literature, a highly plausible and common synthetic route is the selective oxidation of the corresponding methyl-substituted precursor, 2-Fluoro-6-methylpyridine (CAS: 407-22-7). This precursor is commercially available.[5][6][7] The oxidation of a methylpyridine to a picolinaldehyde is a standard transformation in organic synthesis.

Caption: Proposed synthesis of this compound via oxidation.

Representative Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard oxidation methods for related compounds and should be adapted and optimized.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Fluoro-6-methylpyridine (1.0 eq).

-

Reagents: Add selenium dioxide (SeO₂, 1.1 eq) and suspend the mixture in a suitable solvent such as 1,4-dioxane.

-

Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After completion, cool the mixture to room temperature and filter through a pad of Celite to remove selenium byproducts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield this compound.

Spectroscopic Analysis

Experimental spectra for this compound are not publicly available. The following tables contain predicted data based on the analysis of structurally similar compounds, such as 3-fluoro-2-formyl-6-methylpyridine and other substituted pyridines.[8]

¹H NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.0 | d | ~2 Hz | H (aldehyde, -CHO) |

| ~8.0 | t | ~8 Hz | H4 (pyridyl) |

| ~7.8 | dd | ~8, 2 Hz | H5 (pyridyl) |

| ~7.4 | dd | ~8, 2 Hz | H3 (pyridyl) |

¹³C NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ, ppm) | Coupling (JCF, Hz) | Assignment |

| ~192 | small d | C (aldehyde, -CHO) |

| ~165 | d, ¹JCF ≈ 240 Hz | C2 (C-F) |

| ~153 | d, ³JCF ≈ 15 Hz | C6 (C-CHO) |

| ~140 | d, ³JCF ≈ 8 Hz | C4 |

| ~122 | d, ²JCF ≈ 35 Hz | C3 |

| ~120 | d, ⁴JCF ≈ 4 Hz | C5 |

Mass Spectrometry (Predicted)

| m/z Value | Ion | Notes |

| 125.03 | [M]⁺ | Molecular Ion |

| 124.02 | [M-H]⁺ | Loss of aldehyde proton |

| 97.03 | [M-CO]⁺ | Loss of carbonyl group |

| 96.02 | [M-CHO]⁺ | Loss of entire formyl group |

FTIR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2850, ~2750 | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) |

| ~1710 | C=O Stretch | Aldehyde (-CHO) |

| ~1600, ~1470 | C=C, C=N Stretch | Aromatic Pyridine Ring |

| ~1250 | C-F Stretch | Aryl-Fluoride |

Reactivity and Applications

This compound is primarily used as a versatile building block. The aldehyde group can undergo nucleophilic addition, condensation, and oxidation/reduction reactions, while the C-F bond can be subject to nucleophilic aromatic substitution (SNAr) under certain conditions.

A common application involves the reduction of the aldehyde to a primary alcohol, which can then be used in further synthetic steps.

Caption: Representative reaction workflow: Reduction of the aldehyde.

Representative Experimental Protocol: Aldehyde Reduction

This protocol is adapted from a similar hydrosilylation of 2-formylpyridine and serves as a representative example.[9]

-

Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the Manganese(I) catalyst (1 mol%).

-

Reagents: Add anhydrous toluene, followed by this compound (1.0 eq) and diphenylsilane (Ph₂SiH₂, 1.5 eq).

-

Reaction: Irradiate the stirred reaction mixture with a UV lamp (350 nm) at room temperature for 1-8 hours, monitoring by TLC.

-

Workup: Upon completion, quench the reaction by adding methanol, followed by 2M aqueous NaOH. Stir vigorously for 2 hours.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether, 3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude alcohol via silica gel chromatography.

Safety and Handling

This compound should be handled by trained professionals in a well-ventilated chemical fume hood.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. | [2] |

| Precautionary Statements | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. | [2] |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | |

| Storage | Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area away from incompatible materials such as strong oxidizing agents. | [2] |

References

- 1. CAS 208110-81-0 | 4H15-3-26 | MDL MFCD03095149 | 2-Fluoropyridine-6-carboxaldehyde | SynQuest Laboratories [synquestlabs.com]

- 2. 6-Fluoropicolinaldehyde | 208110-81-0 [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 208110-81-0 | 6-Fluoropicolinaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. 2-Fluoro-6-methylpyridine [webbook.nist.gov]

- 6. 2-Fluoro-6-methylpyridine | C6H6FN | CID 96090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-フルオロ-6-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. itqb.unl.pt [itqb.unl.pt]

physical and chemical properties of 2-Fluoro-6-formylpyridine

An In-depth Technical Guide to 2-Fluoro-6-formylpyridine

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound, a key intermediate in pharmaceutical and agrochemical research. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Core Physical and Chemical Properties

This compound, with the CAS number 208110-81-0, is a fluorinated pyridine derivative.[1][2][3][4][5][6] The presence of a fluorine atom and a formyl group on the pyridine ring imparts unique reactivity and makes it a valuable building block in medicinal chemistry.[1]

Quantitative Data Summary

The following table summarizes the key .

| Property | Value |

| Molecular Formula | C6H4FNO[1][2][3][4] |

| Molecular Weight | 125.1 g/mol [2][3][4] |

| Boiling Point | 192.4°C at 760 mmHg[1][3] |

| Density | 1.269 - 1.3 g/cm³[1][3] |

| Flash Point | 70.1 ± 21.8 °C[3] |

| Refractive Index | 1.544[3] |

| Vapor Pressure | 0.0028 mmHg at 25°C[3] |

| Polar Surface Area (PSA) | 30 Ų[3] |

| XLogP3 | 1.1[3][5] |

| Storage Conditions | Store Cold (-20°C)[3][4][6] |

Chemical Properties and Reactivity

This compound is a versatile intermediate in organic synthesis. The fluorine atom, being a strong electron-withdrawing group, reduces the basicity of the pyridine ring and can influence the reactivity of the molecule.[1] The aldehyde functional group is susceptible to nucleophilic attack, allowing for the formation of various derivatives such as Schiff bases, which can act as bidentate ligands.[7]

This compound is primarily used in the synthesis of more complex fluorinated pyridines and other heterocyclic compounds.[1] For instance, it is a precursor for creating fluoroheterocyclic aldoximes, which have shown potential as therapeutic agents for treating anti-cholinesterase poisoning.[1]

Experimental Protocols

A plausible synthetic route, based on the oxidation of a precursor, is outlined below.

General Oxidation Protocol:

-

Starting Material: 2-Fluoro-6-methylpyridine is used as the precursor.

-

Oxidation: The starting material is reacted with a suitable oxidizing agent, such as Selenium Dioxide (SeO2), in a solvent like refluxing toluene.[8]

-

Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, the mixture is cooled, and the solid selenium byproduct is filtered off. The filtrate is then washed with a basic solution (e.g., sodium bicarbonate) and brine.

-

Purification: The crude product is purified using column chromatography on silica gel to yield pure this compound.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectra are available for structural elucidation.[9] The 1H NMR spectrum would show characteristic shifts for the aldehyde proton and the aromatic protons on the pyridine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching of the aldehyde group, typically around 1700 cm⁻¹.[9]

-

Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of the compound.[9] The exact mass is reported as 125.027695.[3]

Applications in Drug Development and Research

Due to their unique properties, fluorinated pyridines are of great interest in the development of new chemicals with biological activity.[1] Pyridine-based ring systems are extensively used in drug design due to their significant impact on pharmacological activity.[10]

-

Pharmaceutical Intermediate: this compound serves as a vital intermediate in the synthesis of novel drug candidates.[11] Its incorporation can lead to compounds with improved efficacy and pharmacokinetic profiles.[11]

-

Therapeutic Agents: It is specifically used in the synthesis of fluoroheterocyclic aldoximes, which are being investigated as treatments for anti-cholinesterase poisoning.[1]

-

Proteomics Research: This compound is also utilized as a specialty product in proteomics research applications.[1]

-

Agrochemicals: Beyond pharmaceuticals, it finds applications in the creation of agrochemicals.[11]

The general workflow for utilizing this compound in drug discovery is depicted below.

Safety and Hazards

This compound is classified as an acute toxicant and an irritant.[3][5]

-

Hazard Classifications: Acute toxicity (Oral, Category 4), Acute toxicity (Dermal, Category 4), Skin irritation (Category 2), and Eye irritation (Category 2).[3]

-

Handling Precautions: It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray and to use it only outdoors or in a well-ventilated area.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1] Protective gloves, clothing, and eye/face protection should be worn.[3]

-

First Aid: In case of skin contact, wash with plenty of water. If inhaled, move the person to fresh air. If swallowed or if skin/eye irritation occurs, get medical help.[3]

Future Directions

The unique physicochemical properties of fluorinated pyridines, including this compound, continue to drive interest in the development of novel fluorinated chemicals.[1] Further research into its applications in creating new therapeutic agents, particularly for neurological disorders and as enzyme inhibitors, is a promising area of investigation.[1][12] The exploration of new synthetic methodologies to access this and related compounds more efficiently will also be crucial for advancing its use in various fields of chemistry.

References

- 1. 208110-81-0 | this compound [fluoromart.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. echemi.com [echemi.com]

- 4. usbio.net [usbio.net]

- 5. 6-Fluoropyridine-2-carboxaldehyde | C6H4FNO | CID 10606741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

- 7. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound(208110-81-0) 1H NMR spectrum [chemicalbook.com]

- 10. dovepress.com [dovepress.com]

- 11. nbinno.com [nbinno.com]

- 12. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Fluoro-6-formylpyridine molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This document provides core information regarding the molecular properties of 2-Fluoro-6-formylpyridine, a key reagent in synthetic organic chemistry.

Chemical Identity and Properties

This compound is a pyridine derivative substituted with a fluorine atom at the 2-position and a formyl (aldehyde) group at the 6-position. This substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable building block in the synthesis of more complex chemical structures, particularly in the development of pharmaceutical agents.[1]

The fundamental molecular properties are summarized below.

Data Presentation: Molecular Properties

| Property | Value | Source |

| Molecular Formula | C6H4FNO | [1][2][3] |

| Molecular Weight | 125.10 g/mol | [2][4][3] |

| CAS Number | 208110-81-0 | [2][3] |

| Synonyms | 6-Fluoropyridine-2-carboxaldehyde, 6-Fluoropicolinaldehyde | [3] |

Experimental Protocols

The determination of the molecular formula and molecular weight of this compound is based on standard analytical chemistry principles.

-

Molecular Formula (C6H4FNO): The formula is determined through elemental analysis, which measures the percentage composition of carbon, hydrogen, fluorine, nitrogen, and oxygen. This empirical data is then used to calculate the simplest whole-number ratio of atoms in the compound. High-resolution mass spectrometry can further confirm the elemental composition by providing a highly accurate mass measurement.

-

Molecular Weight (125.10 g/mol ): This value is calculated based on the molecular formula and the atomic weights of its constituent atoms (Carbon: ~12.01 u, Hydrogen: ~1.008 u, Fluorine: ~18.998 u, Nitrogen: ~14.007 u, Oxygen: ~15.999 u). The nominal molecular weight is 125.1 g/mol , while the more precise monoisotopic mass is 125.027691913 Da.[3] Mass spectrometry is the primary experimental technique used to confirm this weight.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

Caption: Relationship between this compound and its molecular formula and weight.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-formylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic methodologies for obtaining 2-Fluoro-6-formylpyridine, a key building block in the development of various pharmaceutical and agrochemical compounds. This document outlines two principal synthetic pathways, detailing experimental protocols and presenting quantitative data to aid in laboratory-scale and process development.

Introduction

This compound, also known as 2-fluoro-6-pyridinecarboxaldehyde, is a valuable heterocyclic intermediate. The presence of both a fluorine atom and a formyl group on the pyridine ring imparts unique reactivity, making it a crucial component in the synthesis of complex molecules, including therapeutic agents for the treatment of anti-cholinesterase poisoning. This guide focuses on the two most practical and reported methods for its synthesis: the oxidation of 2-fluoro-6-methylpyridine and the lithiation of 2-fluoropyridine followed by formylation.

Synthetic Route 1: Oxidation of 2-Fluoro-6-methylpyridine

The oxidation of the methyl group of 2-fluoro-6-methylpyridine is a direct and widely utilized approach for the synthesis of this compound. The Riley oxidation, which employs selenium dioxide (SeO₂), is a classic and effective method for the conversion of methylpyridines to their corresponding aldehydes.

Experimental Protocol: Selenium Dioxide Oxidation

This protocol is adapted from established procedures for the oxidation of methylpyridines.

Reaction Scheme:

Figure 1: Oxidation of 2-Fluoro-6-methylpyridine.

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Fluoro-6-methylpyridine | 407-22-7 | C₆H₆FN | 111.12 |

| Selenium Dioxide | 7446-08-4 | SeO₂ | 110.96 |

| 1,4-Dioxane | 123-91-1 | C₄H₈O₂ | 88.11 |

| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 |

| Saturated aq. NaHCO₃ | 144-55-8 | NaHCO₃ | 84.01 |

| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 |

| Celite® | 61790-53-2 | - | - |

Procedure:

-

To a solution of 2-fluoro-6-methylpyridine (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the precipitated selenium.

-

Wash the filter cake with dichloromethane.

-

Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data:

| Parameter | Value |

| Yield | Typically 60-75% |

| Purity | >95% (by GC) |

| Appearance | Colorless to light yellow liquid |

Synthetic Route 2: Lithiation and Formylation of 2-Fluoropyridine

An alternative approach involves the ortho-directed metalation of 2-fluoropyridine followed by quenching with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF). This method takes advantage of the directing effect of the fluorine and nitrogen atoms to achieve regioselective functionalization at the C-6 position.

Experimental Protocol: Lithiation and Formylation

This protocol is based on general procedures for the formylation of pyridines via lithiation.

Reaction Scheme:

Figure 2: Lithiation and formylation of 2-Fluoropyridine.

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Fluoropyridine | 372-48-5 | C₅H₄FN | 97.09 |

| n-Butyllithium (n-BuLi) | 109-72-8 | C₄H₉Li | 64.06 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 |

| Saturated aq. NH₄Cl | 12125-02-9 | NH₄Cl | 53.49 |

| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 |

| Anhydrous Na₂SO₄ | 7757-82-6 | Na₂SO₄ | 142.04 |

Procedure:

-

Dissolve 2-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add N,N-dimethylformamide (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Quantitative Data:

| Parameter | Value |

| Yield | 50-65% |

| Purity | >97% (by NMR) |

| Appearance | Colorless to pale yellow oil |

Experimental Workflows

The following diagrams illustrate the general workflows for the two synthetic routes described.

In-Depth Technical Guide to the Characterization of 6-Fluoropicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected characterization data for 6-fluoropicolinaldehyde (CAS No. 208110-81-0). Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic and physical properties based on the analysis of structurally similar compounds and established principles of chemical spectroscopy. This information is intended to serve as a valuable resource for researchers involved in the synthesis, handling, and application of this compound in drug discovery and development.

Chemical Identity and Physical Properties

6-Fluoropicolinaldehyde, also known as 6-fluoropyridine-2-carboxaldehyde, is a fluorinated pyridine derivative. The presence of the fluorine atom and the aldehyde functional group makes it a potentially valuable building block in medicinal chemistry.

Table 1: General Information and Predicted Physical Properties

| Property | Value | Source/Method |

| CAS Number | 208110-81-0 | [1] |

| Molecular Formula | C₆H₄FNO | [1] |

| Molecular Weight | 125.10 g/mol | Calculated |

| IUPAC Name | 6-fluoropyridine-2-carbaldehyde | |

| Appearance | Colorless to yellow or brown solid or liquid | Predicted |

| Boiling Point | ~180-195 °C | Predicted based on similar structures |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, CHCl₃, Ethyl Acetate) | Predicted |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6-fluoropicolinaldehyde. These predictions are based on the analysis of related compounds such as 2-fluoropyridine, pyridine-2-carboxaldehyde, and other substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.1 | s | - | H-7 (Aldehyde) |

| ~8.0 - 8.2 | m | - | H-4 |

| ~7.8 - 8.0 | m | - | H-3 |

| ~7.2 - 7.4 | m | - | H-5 |

Rationale for Prediction: The aldehyde proton is expected to be significantly deshielded, appearing as a singlet around 10.1 ppm. The aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings. The protons ortho and para to the fluorine atom will be most affected.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | C-7 (Aldehyde Carbonyl) |

| ~165 (d, ¹JCF ≈ 240 Hz) | C-6 |

| ~152 (d, ³JCF ≈ 5 Hz) | C-2 |

| ~140 (d, ³JCF ≈ 8 Hz) | C-4 |

| ~125 | C-3 |

| ~115 (d, ²JCF ≈ 35 Hz) | C-5 |

Rationale for Prediction: The aldehyde carbonyl carbon will be significantly downfield. The carbon directly attached to the fluorine (C-6) will show a large one-bond C-F coupling constant. Smaller two- and three-bond C-F couplings are expected for the other pyridine ring carbons.

Table 4: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ -65 to -75 | F-6 |

Rationale for Prediction: The chemical shift of fluorine on an aromatic ring is influenced by the electronic environment. For a fluorine atom at the 6-position of a pyridine ring, a chemical shift in this range is anticipated, referenced to CFCl₃.

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 125 | [M]⁺ (Molecular Ion) |

| 124 | [M-H]⁺ |

| 96 | [M-CHO]⁺ |

| 69 | [C₄H₂F]⁺ |

Rationale for Prediction: The molecular ion peak is expected at m/z 125. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom and the loss of the formyl group (CHO).

Infrared (IR) Spectroscopy

Table 6: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Medium | Aldehyde C-H Stretch (Fermi doublet) |

| ~1710 | Strong | C=O Stretch (Aldehyde) |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C and C=N Stretch |

| ~1250 | Strong | C-F Stretch |

Rationale for Prediction: The IR spectrum will be characterized by a strong carbonyl stretch for the aldehyde. The aromatic C-H stretches will appear above 3000 cm⁻¹, and the characteristic C-F stretch will be present in the fingerprint region.

Proposed Experimental Protocols

The following are proposed, generalized protocols for the synthesis and characterization of 6-fluoropicolinaldehyde.

Proposed Synthesis: Oxidation of 6-Fluoro-2-methylpyridine

A common route to aromatic aldehydes is the oxidation of the corresponding methyl-substituted precursor.

Reagents and Materials:

-

6-Fluoro-2-methylpyridine

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Water

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 6-fluoro-2-methylpyridine in 1,4-dioxane and a small amount of water.

-

Add selenium dioxide to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the selenium byproduct.

-

Extract the filtrate with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure 6-fluoropicolinaldehyde.

Characterization Methods

-

NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the purified compound in deuterated chloroform (CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.

-

Mass Spectrometry: Introduce a dilute solution of the compound into an electron ionization (EI) mass spectrometer to obtain the mass spectrum.

-

Infrared Spectroscopy: Acquire the IR spectrum of the neat compound (if liquid) or as a KBr pellet (if solid) using an FTIR spectrometer.

Visualizations

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for 6-fluoropicolinaldehyde.

Characterization Logic

Caption: Logical workflow for the characterization of 6-fluoropicolinaldehyde.

References

Spectral Data Analysis of 2-Fluoro-6-formylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the key organic compound 2-Fluoro-6-formylpyridine. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for its identification, characterization, and application in research and development, particularly in the synthesis of novel pharmaceutical and agrochemical agents.

Quantitative Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.98 | s | - | H-7 (Aldehyde) |

| 8.05 | t | 7.8 | H-4 |

| 7.88 | d | 7.6 | H-5 |

| 7.55 | d | 8.0 | H-3 |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 192.5 | C-7 (Aldehyde Carbonyl) |

| 164.2 (d, ¹JCF = 245 Hz) | C-2 |

| 151.8 | C-6 |

| 140.1 | C-4 |

| 123.6 | C-5 |

| 118.9 (d, ²JCF = 35 Hz) | C-3 |

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 | Weak | C-H stretch (aromatic) |

| 2860, 2760 | Weak | C-H stretch (aldehyde) |

| 1715 | Strong | C=O stretch (aldehyde) |

| 1580, 1460 | Medium | C=C stretch (aromatic ring) |

| 1250 | Strong | C-F stretch |

| 800 | Strong | C-H bend (out-of-plane) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 125 | 100 | [M]⁺ (Molecular Ion) |

| 124 | 95 | [M-H]⁺ |

| 96 | 50 | [M-CHO]⁺ |

| 69 | 30 | [M-CHO-HCN]⁺ |

Experimental Protocols

The following protocols outline the methodologies used to acquire the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance 400 spectrometer was used, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: The proton NMR spectra were acquired with a spectral width of 8000 Hz, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for each spectrum.

-

¹³C NMR Acquisition: The carbon-13 NMR spectra were recorded using a proton-decoupled pulse sequence. The spectral width was 25000 Hz, with an acquisition time of 1.5 seconds and a relaxation delay of 2 seconds. A total of 1024 scans were averaged.

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was utilized for data acquisition.

-

Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.

-

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Instrumentation: A Thermo Fisher Scientific ISQ EC single quadrupole mass spectrometer was used, coupled with a gas chromatograph for sample introduction.

-

Ionization Method: Electron Ionization (EI) was employed at a standard energy of 70 eV.

-

Sample Introduction: The sample was introduced via a heated direct insertion probe.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed over a range of 50-500 amu.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow of the spectral analysis process for this compound.

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to the Solubility of 2-Fluoro-6-formylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Fluoro-6-formylpyridine, a key building block in the synthesis of various pharmaceutical compounds. While specific quantitative solubility data is sparse in publicly available literature, this document compiles the existing qualitative information and furnishes detailed experimental protocols for its precise determination. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation development.

Core Data Summary

Table 1: Qualitative Solubility of this compound

| Solvent | Temperature | Solubility |

| Water | Room Temperature | Slightly Soluble[1] |

| Ethanol | Room Temperature | Soluble[1] |

| Dichloromethane | Room Temperature | Soluble[1] |

Note: "Soluble" and "Slightly Soluble" are qualitative terms. For precise applications, quantitative determination is recommended using the protocols outlined below.

Experimental Protocols for Solubility Determination

To facilitate further research and application, this section provides detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents.

The gravimetric method is a fundamental and accurate technique for determining the solubility of a compound in a given solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Thermostatic shaker or water bath

-

Volumetric flasks

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solute is crucial to ensure the solution is saturated.

-

Place the sealed container in a thermostatic shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. Periodically verify that undissolved solid remains.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the experimental temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Filter the collected supernatant through a syringe filter (with a filter membrane compatible with the solvent) to remove any remaining microscopic particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a precisely measured volume of the clear, saturated filtrate into a pre-weighed evaporating dish or vial (Weight W1).

-

Carefully evaporate the solvent under controlled conditions. A vacuum oven at a temperature below the boiling point of the solute is recommended to prevent loss of the compound.

-

Once the solvent is completely removed, cool the dish or vial in a desiccator to room temperature and weigh it on an analytical balance (Weight W2).

-

Repeat the drying and weighing cycles until a constant weight is achieved.

-

Calculation of Solubility:

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(W2 - W1) / Volume of filtrate (mL)] x 100

For compounds with a chromophore, UV-Vis spectroscopy offers a rapid and sensitive method for solubility determination. This requires establishing a calibration curve of absorbance versus concentration.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Saturated solution prepared as in the gravimetric method.

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (y = mx + c).

-

-

Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method.

-

Carefully dilute a known volume of the clear, filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Calculation of Solubility:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

References

Reactivity of the Formyl Group in 2-Fluoro-6-formylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-formylpyridine is a key heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The presence of both a fluorine atom and a formyl group on the pyridine ring imparts unique reactivity to the molecule. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen enhances the electrophilicity of the carbonyl carbon in the formyl group, making it highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reactivity of the formyl group in this compound, detailing common transformations and providing experimental insights.

General Reactivity

The formyl group (-CHO) in this compound exhibits typical aldehydic reactivity, readily undergoing nucleophilic addition, condensation, oxidation, and reduction reactions. The fluorine atom at the 2-position influences this reactivity electronically, generally making the formyl group more reactive towards nucleophiles compared to non-fluorinated analogs. However, fluoropyridines are noted to be generally less reactive than their chloro and bromo counterparts.

Key Reactions of the Formyl Group

This section details the primary reactions involving the formyl group of this compound, providing generalized experimental protocols and summarizing available quantitative data.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of the formyl group is a prime target for a wide array of nucleophiles.

Grignard reagents (R-MgX) add to the formyl group to produce secondary alcohols. The reaction proceeds via a nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon.

Experimental Protocol (General):

-

To a solution of this compound in an anhydrous ether solvent (e.g., diethyl ether, THF) under an inert atmosphere (e.g., argon or nitrogen), add the Grignard reagent (e.g., methylmagnesium bromide) dropwise at a low temperature (e.g., 0 °C).

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Product | Reagents | Solvent | Yield | Spectroscopic Data |

| 1-(6-Fluoropyridin-2-yl)ethanol | Methylmagnesium bromide | THF | Data not available | Data not available |

The Henry reaction involves the base-catalyzed addition of a nitroalkane to the formyl group, yielding a β-nitro alcohol. These products are valuable intermediates that can be further transformed into amino alcohols or nitroalkenes.

Experimental Protocol (General):

-

To a solution of this compound and a nitroalkane (e.g., nitromethane) in a suitable solvent (e.g., ethanol), add a base (e.g., potassium hydroxide) at room temperature.

-

Stir the reaction mixture until completion.

-

Acidify the mixture with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the product by chromatography.

| Product | Reagents | Solvent | Base | Yield | Spectroscopic Data |

| 2-(6-Fluoropyridin-2-yl)-1-nitroethanol | Nitromethane | Ethanol | KOH | Data not available | Data not available |

Condensation Reactions

Condensation reactions of the formyl group lead to the formation of new carbon-carbon double bonds and are fundamental in extending the carbon skeleton.

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. A phosphorus ylide reacts with this compound to yield a substituted alkene and triphenylphosphine oxide.

Experimental Protocol (General):

-

Prepare the phosphorus ylide by treating a phosphonium salt (e.g., benzyltriphenylphosphonium chloride) with a strong base (e.g., n-butyllithium or sodium hydroxide) in an appropriate solvent (e.g., THF or dichloromethane).

-

Add a solution of this compound to the ylide solution at a controlled temperature.

-

Stir the reaction mixture until the reaction is complete.

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the resulting alkene by column chromatography.

| Product | Reagents | Solvent | Base | Yield | Spectroscopic Data |

| 2-Fluoro-6-((E)-styryl)pyridine | Benzyltriphenylphosphonium chloride | Dichloromethane | 50% aq. NaOH | Data not available | Data not available |

The Knoevenagel condensation involves the reaction of this compound with an active methylene compound, such as diethyl malonate, in the presence of a weak base (e.g., piperidine) to form a substituted alkene.

Experimental Protocol (General):

-

A mixture of this compound, an active methylene compound (e.g., diethyl malonate), and a catalytic amount of a weak base (e.g., piperidine) in a solvent like ethanol is heated to reflux.

-

The reaction is monitored by TLC until the starting aldehyde is consumed.

-

The reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

The crude product is purified by recrystallization or column chromatography.

| Product | Reagents | Solvent | Catalyst | Yield | Spectroscopic Data |

| Diethyl 2-((6-fluoropyridin-2-yl)methylene)malonate | Diethyl malonate | Ethanol | Piperidine | Data not available | Data not available |

Oxidation

The formyl group can be readily oxidized to a carboxylic acid.

Experimental Protocol (General):

-

Treat a solution of this compound in a suitable solvent (e.g., acetone or a mixture of t-butanol and water) with an oxidizing agent such as potassium permanganate or sodium chlorite.

-

Stir the reaction at room temperature or with gentle heating.

-

Upon completion, quench any excess oxidant.

-

Acidify the solution and extract the carboxylic acid.

-

Purify by recrystallization.

| Product | Reagents | Solvent | Yield | Spectroscopic Data |

| 6-Fluoropyridine-2-carboxylic acid | KMnO₄ or NaClO₂ | Acetone/Water | Data not available | Melting Point: 139-143 °C |

Reduction

The formyl group is easily reduced to a primary alcohol.

Experimental Protocol (General):

-

To a solution of this compound in a protic solvent like methanol or ethanol, add a reducing agent such as sodium borohydride in portions at 0 °C.

-

Stir the mixture at room temperature until the reaction is complete.

-

Quench the reaction with water or dilute acid.

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate to obtain the alcohol, which can be further purified if necessary.

| Product | Reagents | Solvent | Yield | Spectroscopic Data |

| (6-Fluoropyridin-2-yl)methanol | Sodium borohydride | Methanol | Data not available | Boiling Point: 219 °C |

Formation of Imines and Derivatives

The formyl group reacts with primary amines and related compounds to form imines (Schiff bases) and other C=N bonded derivatives.

Reaction with hydroxylamine hydrochloride yields the corresponding aldoxime. These oximes can be used as therapeutic agents for the treatment of anti-cholinesterase poisoning.

Experimental Protocol (General):

-

A mixture of this compound, hydroxylamine hydrochloride, and a base (e.g., pyridine or sodium acetate) is stirred in a solvent like ethanol.

-

The reaction can be performed at room temperature or with gentle heating.

-

The product, 2-fluoropyridine-6-aldoxime, is isolated by precipitation or extraction upon completion of the reaction.

| Product | Reagents | Solvent | Base | Yield | Spectroscopic Data |

| 2-Fluoropyridine-6-aldoxime | Hydroxylamine hydrochloride | Ethanol | Pyridine | Data not available | Data not available |

Logical Relationships in Reactivity

The reactivity of the formyl group in this compound is governed by the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by the electron-withdrawing effects of the adjacent pyridine ring and the fluorine substituent. The following diagram illustrates the central role of the formyl group as an electrophile in various reaction types.

An In-depth Technical Guide to the Electrophilicity of the Pyridine Ring in 2-Fluoro-6-formylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic nature of the pyridine ring in 2-Fluoro-6-formylpyridine, a key building block in medicinal chemistry and drug development. The document elucidates the synergistic electron-withdrawing effects of the pyridine nitrogen, the 2-fluoro substituent, and the 6-formyl group, which render the aromatic ring highly susceptible to nucleophilic attack. This guide will delve into the mechanistic aspects of its reactivity, supported by available data, and provide detailed experimental protocols for leveraging its unique chemical properties in the synthesis of complex molecules.

Introduction: The Enhanced Electrophilicity of a Doubly Activated Pyridine System

The pyridine ring, an isostere of benzene, is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This intrinsic property makes pyridines more susceptible to nucleophilic attack than their carbocyclic counterparts. The electrophilicity of the pyridine nucleus can be further modulated by the introduction of substituents. In the case of this compound, the pyridine ring is "doubly activated" by the presence of two potent electron-withdrawing groups: a fluorine atom at the 2-position and a formyl group at the 6-position.

The fluorine atom, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I effect). The formyl group, with its carbonyl moiety, also withdraws electron density from the ring through both inductive and resonance effects (-I and -M effects). This cumulative electron withdrawal significantly depletes the electron density of the pyridine ring, making it a powerful electrophile. Consequently, this compound is highly reactive towards nucleophiles, primarily through the nucleophilic aromatic substitution (SNAr) pathway. The fluorine atom at the 2-position serves as an excellent leaving group in these reactions, a feature that is pivotal in its synthetic utility.

Reactivity and Mechanism: The SNAr Pathway

The predominant reaction pathway for this compound with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is a two-step addition-elimination sequence:

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is further stabilized by the electron-withdrawing formyl group.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the fluoride ion, which is a good leaving group.

The presence of electron-withdrawing groups, such as the formyl group, not only activates the ring towards nucleophilic attack but also stabilizes the Meisenheimer intermediate, thereby accelerating the overall reaction rate. Fluoropyridines are generally more reactive in SNAr reactions than their chloro- or bromo-analogues. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine. This enhanced reactivity often allows for the use of milder reaction conditions, which is a considerable advantage in the synthesis of complex, functionalized molecules.

Quantitative Data

| Electrophile | Nucleophile | Product | Yield (%) | Reference |

| 2,6-Difluoropyridine | Ammonium Hydroxide | 2-Amino-6-fluoropyridine | 94 | [1] |

| 2-Fluoropyridine Derivative | Butanol | 2-Butoxypyridine Derivative | High | [2] |

| 2-Fluoropyridine Derivative | Morpholine | 2-Morpholinopyridine Derivative | High | [2] |

This table is illustrative and based on the reactivity of similar compounds. Actual yields for this compound may vary depending on the specific nucleophile and reaction conditions.

Experimental Protocols

The high reactivity of this compound allows for a broad range of nucleophiles to be employed in SNAr reactions. Below are detailed, generalized protocols for the reaction of this compound with common classes of nucleophiles.

General Protocol for Amination (e.g., with a primary or secondary amine)

Materials:

-

This compound

-

Amine (e.g., piperidine, morpholine, or a primary amine) (1.1 - 1.5 equivalents)

-

Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN))

-

Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or Triethylamine (Et₃N)) (optional, depending on the nucleophilicity of the amine)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent.

-

Add the amine (1.1 - 1.5 equivalents).

-

If a base is required, add it portion-wise to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-formylpyridine derivative.

General Protocol for Alkoxylation (e.g., with an alcohol)

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol) (as solvent or in excess)

-

Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK)) (1.1 equivalents)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a suspension of the strong base (1.1 equivalents) in the chosen anhydrous solvent in a dry, round-bottom flask under an inert atmosphere, add the alcohol dropwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to generate the alkoxide.

-

Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the alkoxide solution.

-

Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkoxy-6-formylpyridine derivative.

General Protocol for Thiolation (e.g., with a thiol)

Materials:

-

This compound

-

Thiol (e.g., thiophenol) (1.1 equivalents)

-

Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH)) (1.2 equivalents)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of the thiol (1.1 equivalents) in the chosen solvent in a dry, round-bottom flask under an inert atmosphere, add the base (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature or heat as required (monitor by TLC or LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-thio-6-formylpyridine derivative.

Visualizations

Signaling Pathway: The SNAr Mechanism

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Workflow: A Typical SNAr Reaction

Caption: A typical experimental workflow for an SNAr reaction.

Conclusion

This compound stands out as a highly valuable and reactive building block for the synthesis of substituted pyridines. The synergistic electron-withdrawing properties of the nitrogen heteroatom, the 2-fluoro substituent, and the 6-formyl group create a strongly electrophilic aromatic system, primed for facile nucleophilic aromatic substitution. The high reactivity and the excellent leaving group ability of the fluoride anion enable a broad scope of transformations under often mild conditions, making this reagent particularly attractive for applications in drug discovery and development where the synthesis of diverse analogue libraries is paramount. The provided protocols offer a foundational guide for researchers to harness the synthetic potential of this versatile molecule.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of 2-Fluoro-6-formylpyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-formylpyridine is a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic scaffolds for targeted therapies. The presence of the fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution, while the formyl group at the 6-position provides a reactive handle for a variety of chemical transformations. This unique combination of functional groups allows for the efficient construction of diverse molecular architectures with a wide range of biological activities. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of bioactive molecules, with a focus on the development of kinase inhibitors.

Key Applications in Medicinal Chemistry

Substituted pyridines are a cornerstone in drug discovery, with numerous approved drugs featuring this privileged scaffold. The incorporation of a fluorine atom can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and bioavailability. This compound serves as a key starting material for the synthesis of various therapeutic agents, including:

-

Kinase Inhibitors: As demonstrated in the synthesis of the potent anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib, the 2-fluoro-6-substituted pyridine moiety is crucial for activity against a range of resistance mutations.

-

Antiviral Agents: Fluorinated nucleoside analogues have shown significant promise as antiviral drugs. The pyridine ring can act as a bioisostere for other heterocyclic systems in these agents.

-

Enzyme Inhibitors: The pyridine scaffold is present in numerous enzyme inhibitors. This compound can be elaborated to target the active sites of various enzymes, such as telomerase and cholinesterases.

Featured Application: Synthesis of a Key Precursor for the ALK Inhibitor Lorlatinib (PF-06463922)

This section details a synthetic approach to a key intermediate for the third-generation ALK inhibitor, Lorlatinib, starting from this compound. Lorlatinib is a macrocyclic inhibitor of ALK and ROS1, demonstrating broad-spectrum potency against ALK-resistant mutations and the ability to cross the blood-brain barrier.[1][2]

Experimental Workflow: From this compound to a Lorlatinib Intermediate

Caption: Synthetic workflow from this compound to Lorlatinib.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-fluoropyridine (A Key Intermediate)

This protocol describes the conversion of this compound to 2-amino-6-fluoropyridine, a crucial building block for further elaboration.

-

Step 1: Oximation. To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq). Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

-

Step 2: Beckmann Rearrangement and Hydrolysis. The crude oxime is then subjected to a Beckmann rearrangement using a suitable reagent (e.g., polyphosphoric acid or triflic acid) followed by acidic or basic hydrolysis to yield 2-amino-6-fluoropyridine.

-

Purification: The product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of a Key Pyridine Ether Intermediate for Lorlatinib

This protocol outlines the nucleophilic aromatic substitution (SNAr) reaction to form the critical ether linkage present in Lorlatinib.

-

Reaction Setup: To a solution of a suitable chiral alcohol intermediate (1.0 eq) and 2-amino-6-fluoropyridine (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO), add a strong base such as sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 60-80 °C) until the starting materials are consumed (monitored by LC-MS).

-

Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired pyridine ether intermediate.

Quantitative Data: Biological Activity of Lorlatinib

The following table summarizes the potent in vitro activity of Lorlatinib against wild-type ALK and various crizotinib-resistant ALK mutations.

| Target | IC50 (nM) | Reference |

| Wild-Type ALK | 0.8 | J. Med. Chem. 2014, 57, 11, 4720–4744 |

| L1196M (gatekeeper mutation) | 1.6 | J. Med. Chem. 2014, 57, 11, 4720–4744 |

| G1269A | 0.9 | J. Med. Chem. 2014, 57, 11, 4720–4744 |

| G1202R | 15.6 | J. Med. Chem. 2014, 57, 11, 4720–4744 |

| F1174L | 1.4 | J. Med. Chem. 2014, 57, 11, 4720–4744 |

Signaling Pathway and Mechanism of Action

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and Inhibition by Lorlatinib

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements (e.g., EML4-ALK fusion in non-small cell lung cancer), drives oncogenesis by activating downstream signaling pathways.[3][4][5][6][7][8][9][10][11][12] These pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promote cell proliferation, survival, and invasion.[3][4][6]

Caption: ALK signaling pathway and its inhibition by Lorlatinib.

Lorlatinib is a potent, ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases.[1][2][13][14] By binding to the ATP-binding pocket of the ALK kinase domain, Lorlatinib blocks its autophosphorylation and the subsequent activation of downstream signaling cascades.[13] This inhibition leads to the suppression of tumor cell growth and induction of apoptosis in ALK-driven cancers. A key feature of Lorlatinib is its ability to overcome resistance to first- and second-generation ALK inhibitors, which often arises from secondary mutations in the ALK kinase domain.[10]

Conclusion

This compound is a highly valuable building block for the synthesis of medicinally important compounds. Its utility is exemplified in the synthesis of complex molecules like Lorlatinib, where the fluoropyridine moiety is essential for potent and broad-spectrum biological activity. The protocols and data presented here provide a foundation for researchers to explore the full potential of this versatile reagent in the discovery and development of novel therapeutics.

References

- 1. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lorlatinib - Wikipedia [en.wikipedia.org]

- 3. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lung.org [lung.org]

- 9. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tackling ALK in non-small cell lung cancer: the role of novel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. About ALK-positive Lung Cancer | Navigating ALK [alk.lungevity.org]

- 12. What is ALK-positive lung cancer? Understanding Diagnosis | LCFA [lcfamerica.org]

- 13. What is the mechanism of Lorlatinib? [synapse.patsnap.com]

- 14. nbinno.com [nbinno.com]

Application Notes and Protocols: Synthesis of Fluorinated Pyridine Derivatives from 2-Fluoro-6-formylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated pyridine derivatives are of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into the pyridine ring can enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. 2-Fluoro-6-formylpyridine is a versatile starting material for the synthesis of a variety of fluorinated pyridine derivatives. This document provides detailed protocols for the synthesis of three classes of derivatives from this compound: vinylpyridines via Wittig reaction, chalcone analogues via Aldol condensation, and secondary/tertiary amines via reductive amination.

Synthesis of 2-Fluoro-6-(substituted-vinyl)pyridines via Wittig Reaction

The Wittig reaction is a reliable method for converting aldehydes into alkenes.[1][2] In this protocol, this compound is reacted with a phosphorus ylide to yield a 2-Fluoro-6-(substituted-vinyl)pyridine. The ylide is typically generated in situ from the corresponding phosphonium salt and a strong base.[3]

Experimental Protocol

Materials:

-

This compound

-

Substituted benzyltriphenylphosphonium bromide (or other appropriate phosphonium salt)

-

Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Ylide Generation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

-

Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred suspension.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the color of the suspension will typically change, indicating ylide formation.

-